N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide
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Overview
Description
N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxyphenyl group, a piperidinylpyrimidinyl moiety, and a thioacetamide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with phenol in the presence of a base such as potassium carbonate to form 4-phenoxyphenyl bromide.
Synthesis of the Piperidinylpyrimidinyl Intermediate: This involves the reaction of 4-chloropyrimidine with piperidine under reflux conditions to yield 6-piperidin-1-ylpyrimidine.
Coupling Reaction: The final step involves the coupling of the phenoxyphenyl intermediate with the piperidinylpyrimidinyl intermediate using a thioacetamide linker. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the thioacetamide group to a primary amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by binding to their active sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Interacting with Receptors: Binding to cell surface or intracellular receptors, thereby influencing cellular responses.
Comparison with Similar Compounds
N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activities.
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives: Investigated for their anticancer properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-22(16-30-23-15-21(24-17-25-23)27-13-5-2-6-14-27)26-18-9-11-20(12-10-18)29-19-7-3-1-4-8-19/h1,3-4,7-12,15,17H,2,5-6,13-14,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETKNPVDLZABGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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